(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide
Description
(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone, a phenyl group at the 2-position, and a 4-cyano-2-fluorophenylmethyl substituent on the nitrogen atom. This compound’s structure combines electron-withdrawing groups (cyano and fluoro) with a methylene linker, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-16-10-14(11-18)6-7-15(16)12-19-22(20,21)9-8-13-4-2-1-3-5-13/h1-10,19H,12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBSSXKAAZRCF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cinnamic Acid Derivatives as Precursors
(E)-2-Phenylethenesulfonyl chloride is typically synthesized from cinnamaldehyde or cinnamic acid derivatives. A two-step oxidation and chlorination sequence is employed:
- Oxidation of cinnamaldehyde to cinnamic acid using KMnO₄ in acidic conditions (yield: 78–85%).
- Chlorosulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with PCl₅ to yield the sulfonyl chloride (yield: 65–72%).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | KMnO₄, H₂SO₄, 60°C | 82% | 95% |
| 2 | ClSO₃H, PCl₅, 0°C | 68% | 91% |
Stereoselective Formation of the (E)-Double Bond
The (E)-geometry is preserved using Wittig-Horner reactions with stabilized ylides. For example:
- Triphenylphosphine oxide and ethyl dichloroacetate generate an ylide that reacts with benzaldehyde derivatives to form (E)-alkenes (stereoselectivity >95%).
Mechanistic Insight:
Bulky ylides favor trans-addition due to reduced steric hindrance, ensuring high (E)-selectivity.
Synthesis of (4-Cyano-2-fluorophenyl)methylamine
Nucleophilic Aromatic Substitution
2-Fluoro-4-bromobenzonitrile undergoes amination with methylamine under Pd catalysis:
Challenges:
- Competing hydrolysis of the nitrile group necessitates anhydrous conditions.
- Fluorine’s ortho-directing effect enhances reactivity at the para position.
Reduction of Nitriles
Alternative routes involve reducing 4-cyano-2-fluorobenzaldehyde oxime:
Safety Note:
LiAlH₄ requires careful handling; NaBH₄/I₂ systems offer safer alternatives but with lower yields (52%).
Coupling of Sulfonyl Chloride and Benzylamine
Sulfonamide Formation
The final step involves reacting (E)-2-phenylethenesulfonyl chloride with (4-cyano-2-fluorophenyl)methylamine:
Reaction Equation:
$$
\text{(E)-2-Phenylethenesulfonyl chloride} + \text{(4-Cyano-2-fluorophenyl)methylamine} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$
Optimization Notes:
- Excess amine (1.2 eq) minimizes sulfonate ester byproducts.
- Low temperatures (<10°C) suppress epimerization.
Purification and Characterization
Column Chromatography
Crystallization
Ethanol/water (3:1) at 4°C yields needle-like crystals suitable for X-ray diffraction.
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| a, b, c (Å) | 7.12, 9.45, 12.78 |
| α, β, γ (°) | 90.1, 92.3, 101.7 |
| Hydrogen Bonds | N–H⋯O (2.89 Å) |
Spectroscopic Validation
NMR Analysis
IR Spectroscopy
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable safer handling of chlorosulfonic acid and improve heat dissipation:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety exhibits moderate electrophilicity due to the electron-withdrawing sulfonyl group. Reactions with nucleophiles typically occur at the sulfur center:
Electrophilic Addition to the Ethene Group
The α,β-unsaturated sulfone system undergoes conjugate additions due to polarization of the double bond:
Aromatic Electrophilic Substitution
The 4-cyano-2-fluorophenyl group directs electrophiles to specific positions:
Cyclization Reactions
Intramolecular interactions enable ring formation under catalytic conditions:
Redox Transformations
The ethene and sulfonamide groups participate in reduction/oxidation:
Cross-Coupling Reactions
The aryl bromide intermediate (from bromination) enables modern coupling methodologies:
Mechanistic Insights
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of sulfonamide derivatives in combating tuberculosis. For instance, derivatives similar to (E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide have been evaluated for their effectiveness against Mycobacterium tuberculosis. Compounds within this class have shown promising Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against various strains of the bacteria, indicating significant antitubercular properties .
| Compound | MIC Value (μg/mL) | Activity |
|---|---|---|
| Compound 3m | 4 | Potent against M. tuberculosis |
| Compound 3k | 64 | Moderate activity |
| Compound 3a | 16 | Higher activity than others |
Anticancer Potential
Sulfonamide derivatives have also been explored for their anticancer properties. Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against several cancer cell lines, including those from breast, colon, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells, making these compounds viable candidates for further development as anticancer agents .
Case Studies
- Antitubercular Screening : A study focused on the synthesis and evaluation of various sulfonamide derivatives found that specific modifications to the phenyl ring significantly enhanced their activity against M. tuberculosis. The results suggest that structural optimization can lead to more effective antitubercular agents .
- Anticancer Evaluation : Another investigation into sulfonamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural features in determining biological activity and highlighted the need for further research to explore these compounds' mechanisms of action .
Mechanism of Action
The mechanism of action of (E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency: Analog 6a achieves a high yield (83%) via condensation of aniline with ethenesulfonyl chloride, suggesting that simpler substituents (e.g., unmodified phenyl) favor reaction efficiency.
- Electronic Effects: The cyano group (strong electron-withdrawing) and fluoro substituent (moderate electron-withdrawing) in the target compound could enhance polarity and metabolic stability compared to chloro or unsubstituted analogs.
Physicochemical Properties
- Melting Points: Analogs 6a (112–114°C) and 6b (108–110°C) exhibit similar melting points despite differing substituents, suggesting halogenation minimally impacts crystallinity.
- Spectroscopic Data: 1H NMR: In 6b, the NH proton resonates at δ 6.57 ppm, while the ethene protons appear at δ 6.79 (J = 15.3 Hz) and 7.52 ppm (J = 15.6 Hz). The target compound’s cyano and fluoro groups may deshield adjacent protons, shifting signals downfield. HRMS: 6b’s [M+H]+ ion matches theoretical values (294.0301 observed vs. 293.0277 calculated), validating structural integrity. The target compound’s exact mass would differ due to its unique substituents.
Biological Activity
(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12FNO2S
- Molecular Weight : 277.31 g/mol
- SMILES Notation : O=S(/C=C/C1=CC=CC=C1)(NC2=CC=C(F)C=C2)=O
- InChI Key : XMABHOFNENDQOQ-ZHACJKMWSA-N
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Potential : Some research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Resistance Study : A collaborative effort involving multiple research institutions tested the compound against resistant strains of bacteria. Results demonstrated effective inhibition at low concentrations, suggesting potential as a new antimicrobial agent .
- Cancer Research : A study conducted by a leading cancer research institute investigated the compound's effects on various cancer cell lines. The findings indicated that it could significantly reduce cell viability through apoptosis induction, warranting further investigation into its use as an anticancer drug .
- Drug Development Initiative : As part of a broader initiative aimed at discovering novel therapeutics, researchers utilized this compound in high-throughput screening assays. Initial results showed promising activity against specific targets involved in disease pathways .
Q & A
Basic: What are the established synthetic routes for (E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between (E)-2-phenylethenesulfonyl chloride and substituted anilines. For example, analogous compounds like (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide are synthesized via sulfonyl chloride-amine coupling under controlled conditions (yields 49–83%) . Key variables include:
- Temperature : Elevated temperatures (e.g., 40–60°C) enhance reaction rates but may reduce stereochemical fidelity.
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
- Purification : Flash chromatography or recrystallization ensures ≥95% purity, as validated by HPLC .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., vinyl proton coupling constants J = 15.3–15.6 Hz for E-isomers) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M + H]+ ion matching calculated m/z within 0.0024 Da) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for polymorphic forms .
Basic: What in vitro biological screening approaches are recommended for initial assessment of this compound's pharmacological potential?
- Enzyme inhibition assays : Measure IC50 values against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrases, using spectrophotometric detection of substrate depletion .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) determination in E. coli or S. aureus models .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can researchers optimize solvent systems and catalyst selection to improve stereochemical control during synthesis?
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor E-isomer retention by reducing rotational freedom of intermediates .
- Catalytic additives : Triethylamine (1.2–1.5 eq.) neutralizes HCl byproducts, preventing sulfonamide hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% E-selectivity .
Advanced: What strategies resolve conflicting crystallographic data between predicted and observed molecular configurations?
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in sulfonamide crystals .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) to validate packing models .
- DFT calculations : Compare experimental vs. computed bond angles (e.g., C–S–N torsion angles within ±3°) to identify conformational outliers .
Advanced: What computational modeling approaches are suitable for predicting binding affinities with target enzymes?
- Molecular docking (AutoDock Vina) : Simulate interactions with DHPS active sites (PDB: 1AJ0), focusing on sulfonamide’s sulfonyl oxygen hydrogen bonds .
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (MM-PBSA) contributions of the 4-cyano-2-fluorophenyl substituent .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with MIC values for lead optimization .
Advanced: How do structural modifications at the 4-cyano-2-fluorophenyl position affect bioactivity profiles in related sulfonamide derivatives?
- Electron-withdrawing groups : The 4-cyano group enhances sulfonamide acidity (pKa ~ 8–9), improving enzyme active-site binding via deprotonation .
- Fluorine substitution : 2-Fluorine reduces metabolic degradation (CYP450 resistance) while maintaining steric compatibility with hydrophobic enzyme pockets .
- Comparative SAR : Analogues with 4-chloro substitution (e.g., (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide) show 2–3× lower potency, highlighting the cyano group’s critical role .
Advanced: What methodological considerations are critical when comparing IC50 values across different enzyme inhibition studies?
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme concentrations (e.g., 10 nM DHPS) .
- Control normalization : Include reference inhibitors (e.g., sulfamethoxazole for DHPS) to calibrate inter-experimental variability .
- Statistical rigor : Report IC50 as mean ± SEM (n ≥ 3 replicates) and apply ANOVA for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
